1-[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring and a tetrahydroisoquinoline moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]piperidine-4-carboxylic acid typically involves multiple steps. One common approach is to start with commercially available tert-butyloxycarbonyl-protected amino acids. These amino acids are then subjected to a series of reactions, including coupling reactions with piperidine derivatives, to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tert-butoxycarbonyl-protected compounds by enabling precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
1-[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[(tert-Butoxy)carbonyl]piperidine-4-carboxylic acid: This compound shares a similar piperidine structure but lacks the tetrahydroisoquinoline moiety.
tert-Butyloxycarbonyl-protected amino acids: These compounds are commonly used in organic synthesis and share the tert-butoxycarbonyl protecting group.
Uniqueness
1-[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]piperidine-4-carboxylic acid is unique due to its combination of a piperidine ring and a tetrahydroisoquinoline moiety. This structural feature imparts distinct reactivity and potential biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C21H28N2O5 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C21H28N2O5/c1-21(2,3)28-20(27)23-13-16-7-5-4-6-15(16)12-17(23)18(24)22-10-8-14(9-11-22)19(25)26/h4-7,14,17H,8-13H2,1-3H3,(H,25,26) |
InChI Key |
OLFVZVGVTVPTMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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